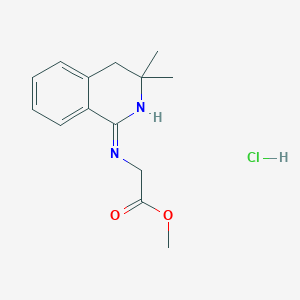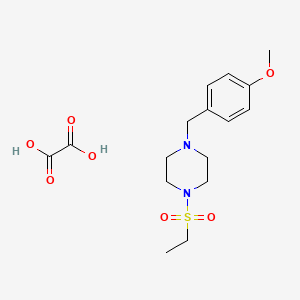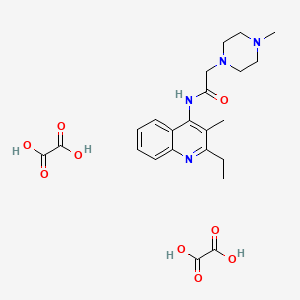
methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride (MDG) is a chemical compound that has been widely studied for its potential applications in scientific research. MDG is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes MDG a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride exerts its effects by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has a number of advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have a good safety profile, with few side effects observed in animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much that is not known about its effects on the brain and body. Additionally, this compound is not currently approved for use in humans, which limits its potential applications in clinical research.
Future Directions
There are a number of future directions for research on methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride. One promising area of research involves the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved treatments for neurological disorders. Additionally, researchers are exploring the potential use of this compound in combination with other drugs, such as memantine, to improve the efficacy of treatment for Alzheimer's disease and other neurological disorders. Finally, there is ongoing research into the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of the role of acetylcholine in neurological function.
Synthesis Methods
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of glycine with 1-bromo-3,3-dimethyl-4-piperidone, followed by reduction with sodium borohydride and quaternization with methyl iodide. The resulting product is then purified using column chromatography to yield pure this compound.
Scientific Research Applications
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce the symptoms of these diseases in animal models.
properties
IUPAC Name |
methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2)8-10-6-4-5-7-11(10)13(16-14)15-9-12(17)18-3;/h4-7H,8-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHIGAYPQBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCC(=O)OC)N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6029583.png)
![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6029606.png)
![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B6029627.png)

![2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6029654.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)

![5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)